Batifiban - 710312-77-9

Batifiban

Catalog Number: EVT-260954
CAS Number: 710312-77-9
Molecular Formula: C34H47N11O9S2
Molecular Weight: 817.938
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Batifiban is a glycoprotein IIb/IIIa antagonist potentially for the treatment of coronary artery disease.
Source and Classification

Batifiban is classified under antiplatelet agents, specifically targeting the glycoprotein IIb/IIIa receptor. It is recognized by its Chemical Abstracts Service (CAS) registry number 710312-77-9, and it has been the subject of various clinical trials aimed at understanding its efficacy and safety profile in different patient populations .

Synthesis Analysis

Methods and Technical Details

The synthesis of Batifiban involves complex organic chemistry techniques. The compound is derived from a series of reactions that include cyclization and modifications of peptide chains to enhance its pharmacological properties. Although specific synthetic pathways are proprietary, the general approach includes:

  1. Peptide Synthesis: Utilizing solid-phase peptide synthesis to construct the cyclic peptide backbone.
  2. Cyclization: Introducing cyclization steps to stabilize the structure and improve binding affinity to the glycoprotein IIb/IIIa receptor.
  3. Purification: Employing high-performance liquid chromatography to purify the final product to ensure high purity levels necessary for clinical applications.

These methods are critical for producing Batifiban in sufficient quantities for both research and clinical use .

Molecular Structure Analysis

Structure and Data

Batifiban's molecular structure features a cyclic arrangement, which contributes to its stability and efficacy as a receptor antagonist. The molecular formula is C22_{22}H28_{28}N6_{6}O4_{4}, with a molecular weight of approximately 432.5 g/mol. The specific arrangement of amino acids within the cyclic structure facilitates its interaction with the glycoprotein IIb/IIIa receptor, inhibiting platelet aggregation effectively .

Chemical Reactions Analysis

Reactions and Technical Details

Batifiban undergoes various chemical reactions during its synthesis, including:

  • Peptide Bond Formation: Key to constructing the cyclic peptide backbone.
  • Cyclization Reactions: These reactions are crucial for forming the cyclic structure that enhances biological activity.
  • Modification Reactions: Alterations may be made post-synthesis to refine pharmacokinetic properties or enhance binding affinity.

The understanding of these reactions is essential for optimizing the synthesis process and improving yield and purity .

Mechanism of Action

Process and Data

Batifiban acts by selectively binding to the glycoprotein IIb/IIIa receptor on platelets, preventing fibrinogen from binding to this receptor. This inhibition results in reduced platelet aggregation, which is vital during thrombotic events such as myocardial infarction or unstable angina. The pharmacodynamic effects include:

  • Inhibition Rate: Studies indicate that Batifiban can achieve over 80% inhibition of platelet aggregation when used alone or in combination with other antithrombotic agents.
  • Pharmacokinetics: Batifiban exhibits rapid absorption and elimination, with a half-life of approximately 2.5 hours following intravenous administration .
Physical and Chemical Properties Analysis

Physical Properties

Batifiban appears as a white to off-white powder, soluble in water, which facilitates its administration via injection.

Chemical Properties

  • Molecular Weight: Approximately 432.5 g/mol
  • Solubility: Highly soluble in aqueous solutions
  • Stability: Stable under recommended storage conditions but sensitive to light and moisture.

These properties are essential for formulating effective dosage forms for clinical use .

Applications

Scientific Uses

Batifiban is primarily used in clinical settings for managing acute coronary syndromes. Its applications include:

  • Antithrombotic Therapy: Used during percutaneous coronary interventions to prevent thrombus formation.
  • Clinical Trials: Ongoing studies are evaluating its efficacy in various populations, including those with non-ST-segment elevation acute coronary syndromes.

Research continues into optimizing its use in combination therapies with other antithrombotic agents to enhance clinical outcomes without increasing adverse effects .

Introduction to Batifiban: Pharmacological Classification and Therapeutic Context

Definition and Structural Classification as a Synthetic Peptide Antagonist

Batifiban is a low molecular weight synthetic cyclic peptide with a molecular formula of C₃₄H₄₇N₁₁O₉S₂ and a molecular weight of 817.94 Daltons (free base form). Its chemical structure features a disulfide bridge that stabilizes the cyclic conformation essential for biological activity, specifically formed between a mercaptopropionic acid (Mpa) residue at position 1 and a cysteine residue at position 7 [9]. The core pharmacophore sequence is Arg-Gly-Asp (RGD), a tripeptide motif known for mediating specific interactions with integrin receptors [2] [9]. This structural configuration enables high-affinity binding to the GP IIb/IIIa receptor (integrin αIIbβ3) by mimicking the natural ligand recognition sequence found in fibrinogen and other adhesive proteins [5].

Table 1: Structural Characteristics of Batifiban

PropertyDescription
Chemical ClassificationSynthetic cyclic peptide
Molecular FormulaC₃₄H₄₇N₁₁O₉S₂
Molecular Weight817.94 g/mol (free base)
Amino Acid SequenceMpa-Arg-Gly-Asp-Trp-Pro-Cys-NH₂ (Disulfide bridge: Mpa¹-Cys⁷)
Core PharmacophoreArg-Gly-Asp (RGD) motif
CAS Registry Number710312-77-9

Mechanistically, batifiban functions as a competitive antagonist at the GP IIb/IIIa receptor, preventing the binding of fibrinogen and von Willebrand factor to activated platelets. This inhibition disrupts the final common pathway of platelet aggregation, where fibrinogen bridges between adjacent platelets via GP IIb/IIIa receptors [2] [5]. The structural specificity of batifiban for GP IIb/IIIa over other integrins (e.g., αvβ3) is conferred by strategic molecular modifications, particularly the inclusion of tryptophan and proline residues adjacent to the RGD sequence, which create optimal steric and electronic interactions within the receptor's ligand-binding pocket [9]. This targeted design results in approximately 80,000-100,000 batifiban molecules binding per platelet at therapeutic concentrations, achieving >80% receptor occupancy necessary for effective antithrombotic activity [3].

Historical Development in Antiplatelet Therapeutics

The development trajectory of batifiban is rooted in three converging scientific pathways: (1) the identification of GP IIb/IIIa as the critical mediator of platelet aggregation through studies of Glanzmann thrombasthenia; (2) the discovery of disintegrins in snake venoms as naturally occurring GP IIb/IIIa inhibitors; and (3) advances in peptide synthesis and structure-activity optimization [5] [6]. The foundational breakthrough occurred when researchers recognized that platelets from Glanzmann thrombasthenia patients lacked functional GP IIb/IIIa receptors and consequently failed to aggregate, establishing this integrin as a compelling therapeutic target for thrombotic disorders [5].

The next pivotal development emerged from herpetology research, where disintegrins in viper venoms (e.g., barbourin from Sistrurus m. barbouri) were found to contain the Lys-Gly-Asp (KGD) sequence instead of the ubiquitous RGD motif. This minor structural variation conferred exceptional specificity for GP IIb/IIIa over other integrins [6] [9]. Scientists subsequently engineered synthetic analogs retaining this specificity while eliminating immunogenicity concerns associated with native proteins. Batifiban evolved from this rational design approach, incorporating a constrained cyclic structure around the pharmacophore to enhance receptor affinity and metabolic stability compared to earlier linear peptides [6] [9].

The clinical advancement of batifiban coincided with the paradigm shift toward combination antiplatelet therapy for acute coronary syndromes. Early clinical studies demonstrated that monotherapy with either aspirin or heparin provided suboptimal protection against thrombotic complications during PCI. This therapeutic gap stimulated the development of potent intravenous platelet inhibitors that could achieve immediate and profound platelet suppression without the delayed onset of oral agents [3]. Batifiban emerged as a candidate optimized specifically for this niche, with pharmacokinetic properties enabling rapid titration during acute interventions and quick reversibility upon discontinuation—features particularly advantageous in settings where bleeding risk must be rapidly modulated [3] [9].

Position Within the GP IIb/IIIa Receptor Antagonist Class

Batifiban occupies a distinct position among the three primary intravenous GP IIb/IIIa antagonists, characterized by its balanced receptor affinity and synthetic peptide nature. Its pharmacological profile situates it between the extremely high-affinity antibody-derived agent (abciximab) and the lower-affinity non-peptide small molecules (tirofiban) [2]. This intermediate affinity is quantified by its dissociation constant (KD) of approximately 15-25 nM for the GP IIb/IIIa receptor, compared to abciximab's KD of 5 nM and eptifibatide's KD of 120 nM [2] [9]. This affinity profile translates into clinically relevant differences in receptor occupancy dynamics and platelet inhibition reversibility.

Table 2: Comparative Pharmacology of Intravenous GP IIb/IIIa Antagonists

PropertyBatifibanAbciximabEptifibatideTirofiban
Molecular TypeSynthetic cyclic peptideChimeric monoclonal antibody Fab fragmentSynthetic cyclic heptapeptideNon-peptide tyrosine derivative
Molecular Weight817.94 Da~50,000 Da832 Da495 Da
Target SpecificityGP IIb/IIIa (αIIbβ3)GP IIb/IIIa, αvβ3, Mac-1GP IIb/IIIaGP IIb/IIIa
Dissociation Constant (KD)15-25 nM5 nM120 nM15 nM
Receptor Off-RateModerate (minutes)Very slow (hours)Fast (seconds)Fast (seconds)
Plasma Half-life1.5-2.5 hours10-30 minutes (initial phase)2.5 hours2 hours

Batifiban's therapeutic niche is defined by several distinguishing characteristics: (1) Its synthetic peptide nature eliminates immunogenicity concerns associated with biologic agents like abciximab; (2) Its intermediate off-rate balances immediate reversibility with sustained receptor occupancy during infusion; and (3) Its renal elimination pathway offers predictable clearance in patients without severe renal impairment [3] [9]. Mechanistically, batifiban achieves concentration-dependent platelet inhibition that exceeds 80% at therapeutic plasma concentrations of 10-25 ng/mL, a threshold associated with optimal clinical efficacy in PCI settings [3]. Importantly, this inhibition demonstrates rapid onset (within 15 minutes of bolus administration) and rapid offset (platelet function recovery within 2-4 hours after infusion cessation), providing critical flexibility in peri-procedural management [3].

The synergistic interaction between batifiban and oral antiplatelet agents represents another dimension of its clinical positioning. Pharmacodynamic studies in Chinese healthy volunteers demonstrated that batifiban combined with aspirin and clopidogrel achieved significantly greater platelet inhibition (>80%) than any agent alone, without pharmacokinetic interactions [3]. This synergy enables comprehensive platelet inhibition targeting multiple pathways: cyclooxygenase-1 (aspirin), P2Y12 ADP receptors (clopidogrel), and the final common pathway of aggregation (batifiban). Such combination therapy has proven particularly valuable in high-risk PCI for non-ST-segment elevation acute coronary syndromes (NSTE-ACS), where batifiban provides immediate platelet control while oral agents attain therapeutic levels [3]. Recent clinical trials in Chinese populations have validated this approach, showing that batifiban added to standard therapy reduced composite endpoint events (death, myocardial infarction, urgent revascularization) by over 43% compared to placebo [1].

Properties

CAS Number

710312-77-9

Product Name

Batifiban

IUPAC Name

2-[(3S,6S,12S,20R,23S)-20-carbamoyl-12-[3-(diaminomethylideneamino)propyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid

Molecular Formula

C34H47N11O9S2

Molecular Weight

817.938

InChI

InChI=1S/C34H47N11O9S2/c35-29(50)24-17-56-55-12-9-26(46)41-21(7-3-10-38-34(36)37)30(51)40-16-27(47)42-22(14-28(48)49)31(52)43-23(13-18-15-39-20-6-2-1-5-19(18)20)33(54)45-11-4-8-25(45)32(53)44-24/h1-2,5-6,15,21-25,39H,3-4,7-14,16-17H2,(H2,35,50)(H,40,51)(H,41,46)(H,42,47)(H,43,52)(H,44,53)(H,48,49)(H4,36,37,38)/t21-,22-,23-,24-,25-/m0/s1

InChI Key

UUQHAAWMCLITRZ-KEOOTSPTSA-N

SMILES

C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCN=C(N)N)C(=O)N

Solubility

Soluble in DMSO

Synonyms

Batifiban

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.